molecular formula C9H10ClNO3 B8206236 1-Chloro-4-methoxy-2,3-dimethyl-5-nitrobenzene

1-Chloro-4-methoxy-2,3-dimethyl-5-nitrobenzene

Cat. No.: B8206236
M. Wt: 215.63 g/mol
InChI Key: CVWCRUWAPFERBO-UHFFFAOYSA-N
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Description

1-Chloro-4-methoxy-2,3-dimethyl-5-nitrobenzene is an aromatic compound with a complex structure that includes a nitro group, a methoxy group, a chloro group, and two methyl groups attached to a benzene ring

Properties

IUPAC Name

1-chloro-4-methoxy-2,3-dimethyl-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-5-6(2)9(14-3)8(11(12)13)4-7(5)10/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWCRUWAPFERBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1C)OC)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-methoxy-2,3-dimethyl-5-nitrobenzene typically involves multiple steps. One common method is the nitration of 1-Chloro-4-methoxy-2,3-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Mechanism of Action

The mechanism of action of 1-Chloro-4-methoxy-2,3-dimethyl-5-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets through its nitro group, which can undergo bioreduction to form reactive intermediates that can damage cellular components . The methoxy and chloro groups may also influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-4-methoxy-2,3-dimethyl-5-nitrobenzene is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and potential applications. The presence of both electron-donating (methoxy and methyl groups) and electron-withdrawing (nitro and chloro groups) substituents makes it a versatile compound for various chemical transformations and applications.

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